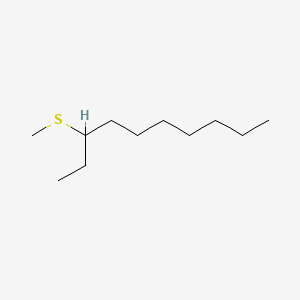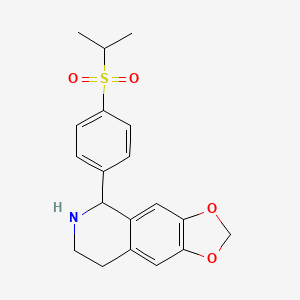![molecular formula C10H8N4 B13820669 1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI)](/img/structure/B13820669.png)
1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI) is a heterocyclic compound that belongs to the class of pyrazoloquinoxalines.
Métodos De Preparación
The synthesis of 1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI) can be achieved through several synthetic routes. One common method involves the condensation of aromatic amines with pyrazolone derivatives in the presence of suitable catalysts and solvents. For example, heating a mixture of aromatic amine, aromatic aldehyde, and pyrazolone in ethylene glycol can yield the desired compound . Industrial production methods often involve optimizing these reaction conditions to achieve higher yields and purity.
Análisis De Reacciones Químicas
1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI) undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and halogenating agents like bromine. The major products formed from these reactions depend on the specific conditions and reagents used .
Aplicaciones Científicas De Investigación
1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI) has been widely studied for its applications in scientific research. In chemistry, it is used as a building block for the synthesis of more complex molecules. In biology, it has shown potential as a fluorescent sensor and as a biologically active compound with antimicrobial and anticancer properties . In medicine, it is being investigated for its potential use in drug development. In industry, it is used in the production of materials with specific photophysical properties .
Mecanismo De Acción
The mechanism of action of 1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI) involves its interaction with specific molecular targets and pathways. For example, it can act as an inhibitor of certain enzymes, thereby affecting various biochemical pathways. The exact molecular targets and pathways involved depend on the specific application and context .
Comparación Con Compuestos Similares
1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI) can be compared with other similar compounds, such as 1H-pyrazolo[3,4-b]quinolines and quinolinyl-pyrazoles. These compounds share similar structural features but differ in their specific substituents and functional groups. The uniqueness of 1H-Pyrazolo[3,4-b]quinoxaline,3-methyl-(9CI) lies in its specific photophysical and biological properties, which make it suitable for a wide range of applications .
Propiedades
Fórmula molecular |
C10H8N4 |
|---|---|
Peso molecular |
184.20 g/mol |
Nombre IUPAC |
3-methyl-2H-pyrazolo[4,3-b]quinoxaline |
InChI |
InChI=1S/C10H8N4/c1-6-9-10(14-13-6)12-8-5-3-2-4-7(8)11-9/h2-5H,1H3,(H,12,13,14) |
Clave InChI |
ZQSKDUJFZDLMQK-UHFFFAOYSA-N |
SMILES canónico |
CC1=C2C(=NN1)N=C3C=CC=CC3=N2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![2,3-Bis[(trimethylsilyl)oxy]propyl 2-(dimethylamino)ethyl trimethylsilyl phosphate](/img/structure/B13820593.png)
![2-{[2-Amino-3-(trifluoromethyl)phenyl]amino}benzoic acid](/img/structure/B13820602.png)


![(1S,4S,5R,8S)-4-ethoxy-4,8-dimethyl-2,3-dioxabicyclo[3.3.1]nonan-7-one](/img/structure/B13820637.png)




![4,4'-[(1,3-Dioxopropane-1,3-diyl)bis(oxy)]dibutanoic acid](/img/structure/B13820655.png)

![N'-[(E)-(5-bromoindol-3-ylidene)methyl]-2-(2-methylphenoxy)acetohydrazide](/img/structure/B13820679.png)

